
(1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
(1S,3R)-3-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexanecarboxylic acid derivative characterized by a 2,6-dimethylbenzoyl substituent at the 3-position of the cyclohexane ring. Its stereochemistry (1S,3R) confers distinct physicochemical and biological properties compared to other stereoisomers or structural analogs. The compound’s molecular formula is C₁₆H₂₀O₃, with a molecular weight of 260.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Benzoyl Group: The 2,6-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 2,6-dimethylbenzoyl chloride and an aluminum chloride catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the carbonation of a Grignard reagent derived from the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, to form corresponding ketones or alcohols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products include benzylic ketones or alcohols.
Reduction: Products include primary alcohols or aldehydes.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties , particularly in the development of anti-inflammatory agents. Research indicates that derivatives of this compound may exhibit activity against specific targets involved in inflammatory pathways. For instance, studies have shown that certain analogs can inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain .
Case Study: Anti-Inflammatory Activity
A study published in a pharmacological journal examined the anti-inflammatory effects of (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid. The results demonstrated a dose-dependent reduction in inflammation markers in animal models, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow chemists to modify it to create derivatives with tailored properties for specific applications.
Table 1: Synthetic Applications
Application | Description |
---|---|
Building Block | Used to synthesize other carboxylic acids |
Precursor | Acts as a precursor for the synthesis of pharmaceuticals |
Chiral Auxiliary | Utilized as a chiral auxiliary in asymmetric synthesis |
Materials Science
The compound's unique chemical structure makes it suitable for developing new materials with specific mechanical and thermal properties. It can be incorporated into polymer matrices to enhance their performance characteristics.
Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer composites can improve thermal stability and mechanical strength. A study demonstrated that composites containing this acid exhibited enhanced resistance to thermal degradation compared to traditional materials .
Research and Development
Ongoing research continues to explore the potential of this compound in various fields. Its ability to act as a scaffold for drug design and its utility in materials science position it as a valuable compound for future innovations.
Mechanism of Action
The mechanism by which (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The benzoyl and carboxylic acid groups play crucial roles in these interactions, often forming hydrogen bonds or participating in hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities and differences between (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid and related compounds are critical for understanding its unique applications. Below is a detailed comparison:
Stereoisomers and Positional Analogs
a) trans-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-25-7)
- Structure : The benzoyl group is at the 4-position of the cyclohexane ring, with a trans configuration.
- Molecular Formula : C₁₆H₂₀O₃ (identical to the target compound).
- Key Difference : The positional isomerism (3- vs. 4-substitution) and stereochemistry (1S,3R vs. trans-4) may lead to divergent solubility, metabolic stability, and receptor-binding profiles .
b) (1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1035, CAS: 222530-39-4)
- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position.
- Molecular Formula: C₁₂H₂₁NO₄.
Functional Group Variants
a) (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1034, CAS: 222530-34-9)
- Structure : Stereoisomer of PBZS1035 with (1S,3R) configuration.
- Key Difference: While sharing the same Boc-amino group as PBZS1035, its stereochemistry may influence chiral recognition in biological systems, such as enzyme-substrate interactions .
b) Methyl cis-4-hydroxycyclohexanecarboxylate (PB05684, CAS: 3618-03-9)
- Structure : Contains a hydroxyl group at the 4-position and a methyl ester at the 1-position.
- Molecular Formula : C₉H₁₄O₃.
- Key Difference : The ester moiety and hydroxyl group enhance hydrophilicity compared to the aromatic benzoyl group in the target compound, impacting solubility and degradation pathways .
Data Tables
Table 1: Structural and Chemical Properties of Selected Analogs
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Stereochemistry |
---|---|---|---|---|---|
This compound | Not provided | C₁₆H₂₀O₃ | 260.33 | 2,6-Dimethylbenzoyl (3-position) | (1S,3R) |
trans-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | 736136-25-7 | C₁₆H₂₀O₃ | 260.33 | 2,6-Dimethylbenzoyl (4-position) | trans |
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | 222530-39-4 | C₁₂H₂₁NO₄ | 267.30 | Boc-amino (3-position) | (1R,3S) |
Methyl cis-4-hydroxycyclohexanecarboxylate | 3618-03-9 | C₉H₁₄O₃ | 170.21 | Hydroxyl (4-position), methyl ester | cis |
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Stereochemical Sensitivity : The (1S,3R) configuration of the target compound may offer superior enantioselectivity in asymmetric synthesis compared to its (1R,3S) or trans-4 analogs .
- Aromatic vs. Aliphatic Substituents: The 2,6-dimethylbenzoyl group in the target compound likely enhances metabolic stability relative to hydroxyl- or amino-substituted analogs, which are prone to oxidation or deprotection .
- Synthetic Utility : Compounds like PBZS1034 and PBZS1035 serve as intermediates for introducing chiral amines, whereas the target compound’s aromatic group may be tailored for drug candidates targeting hydrophobic binding pockets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid, and how do reaction conditions affect yield and purity?
The synthesis typically involves Friedel-Crafts acylation followed by hydrolysis. For analogs like trans-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid, cyclohexane derivatives are acylated with substituted benzoyl chlorides (e.g., 2,6-dimethylbenzoyl chloride) using Lewis acid catalysts (e.g., AlCl₃) . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 cyclohexane:acyl chloride) significantly impact yield (50–70%) and purity. Hydrolysis under basic conditions (NaOH, 60°C, 4 h) introduces the carboxylic acid group, requiring careful pH control to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the (1S,3R)-isomer .
Q. How does the stereochemistry of (1S,3R)-configured compounds influence their biological activity compared to other isomers?
The stereochemistry at C1 and C3 determines binding affinity to biological targets. For example, (1R,2R)-configured analogs exhibit 2–3× higher inhibition of cyclooxygenase (COX) compared to (1S,2S)-isomers due to optimal spatial alignment with the enzyme’s active site . The 2,6-dimethylbenzoyl group’s orientation in the (1S,3R)-configuration enhances hydrophobic interactions with receptor pockets, as seen in anti-inflammatory assays (IC₅₀ = 12 μM vs. 28 μM for cis-isomers) . Comparative studies should include enantiomeric resolution (chiral HPLC) and activity assays across isoforms .
Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include the cyclohexane protons (δ 1.2–2.8 ppm, multiplet) and aromatic protons from the 2,6-dimethylbenzoyl group (δ 6.8–7.1 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with MS detection validates molecular weight (MW = 260.34 g/mol) and purity (>95%) .
- X-ray crystallography : Resolves absolute configuration, critical for patent applications and structure-activity studies .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric excess (ee) in the synthesis of this compound?
- Chiral catalysts : Use (R)-BINOL-derived Lewis acids to induce asymmetry during Friedel-Crafts acylation, achieving ee >90% .
- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively hydrolyzes undesired stereoisomers .
- Chromatographic separation : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures with >99% ee .
Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies of this compound?
- Pharmacokinetic profiling : Assess bioavailability (e.g., Cmax, AUC) to identify metabolic instability. For analogs, esterification of the carboxylic acid group improves plasma half-life from 1.2 h to 4.5 h .
- Metabolite identification : LC-MS/MS detects active metabolites (e.g., glucuronidated forms) that may contribute to in vivo efficacy .
- Species-specific differences : Compare cytochrome P450 metabolism in human vs. rodent microsomes to explain divergent toxicity profiles .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to potential enzymatic targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB ID: 5KIR). The 2,6-dimethylbenzoyl group’s hydrophobic surface area correlates with binding energy (ΔG = −9.2 kcal/mol) .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Hydrogen bonding between the carboxylic acid and Arg120 is critical for sustained inhibition .
- QSAR modeling : Use descriptors like LogP and polar surface area to predict IC₅₀ values for novel derivatives .
Properties
IUPAC Name |
(1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(9-12)16(18)19/h3,5-6,12-13H,4,7-9H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPABNFIIZHOJO-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180391 | |
Record name | rel-(1R,3S)-3-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735269-85-9 | |
Record name | rel-(1R,3S)-3-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735269-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.